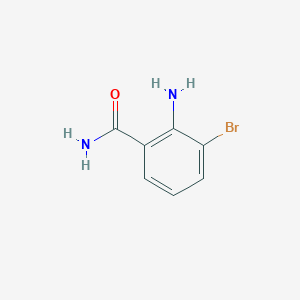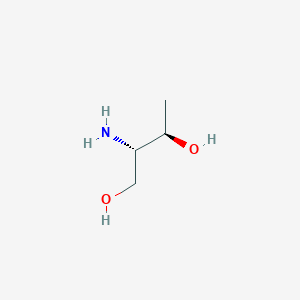
4-Benzyloxyphenyl isocianato
Descripción general
Descripción
It is a building block in organic synthesis, containing an isocyanate group attached to a benzyloxy-substituted phenyl ring . This compound is used in various chemical reactions and has applications in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
4-Benzyloxyphenyl isocyanate is used in scientific research for the synthesis of complex organic molecules. Its applications include:
Chemistry: Used as a building block in organic synthesis to create various derivatives.
Biology: Employed in the synthesis of bioactive compounds for research purposes.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of polymers and coatings.
Mecanismo De Acción
Target of Action
It is known that isocyanates in general react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
4-Benzyloxyphenyl isocyanate, also known as 1-(benzyloxy)-4-isocyanatobenzene, is an organic building block containing an isocyanate group . The isocyanate group (-N=C=O) is highly reactive and can form covalent bonds with various biological targets, particularly those containing active hydrogen atoms .
Biochemical Pathways
It is known that isocyanates can participate in reactions leading to the formation of urea derivatives .
Pharmacokinetics
Isocyanates in general are known to be rapidly absorbed and distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
4-Benzyloxyphenyl isocyanate may be used in the synthesis of various compounds. For instance, it may be used in the synthesis of 1,3,5-tris(4-benzyloxyphenyl)-1,3,5-triazinane-2,4,6-trione via cyclotrimerization . It may also be used in the synthesis of various phenyl urea derivatives .
Action Environment
The action, efficacy, and stability of 4-Benzyloxyphenyl isocyanate can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of moisture, as isocyanates readily react with water . Furthermore, the compound’s stability can be influenced by temperature, as indicated by its storage temperature of 2-8°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Benzyloxyphenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 4-benzyloxyphenylamine with phosgene or its derivatives under controlled conditions. The reaction typically proceeds as follows: [ \text{C6H5CH2OC6H4NH2} + \text{COCl2} \rightarrow \text{C6H5CH2OC6H4NCO} + 2\text{HCl} ]
Another method involves the use of non-phosgene routes, such as the reaction of 4-benzyloxyphenylamine with carbon monoxide and dimethyl carbonate, followed by thermal decomposition of the resulting carbamate .
Industrial Production Methods
Industrial production of isocyanates, including 4-benzyloxyphenyl isocyanate, often relies on the phosgene process due to its efficiency. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These methods include reduction carbonylation, oxidation carbonylation, and the use of urea derivatives .
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyloxyphenyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cyclotrimerization: It can undergo cyclotrimerization to form 1,3,5-tris(4-benzyloxyphenyl)-1,3,5-triazinane-2,4,6-trione.
Common Reagents and Conditions
Amines: React with 4-benzyloxyphenyl isocyanate to form urea derivatives.
Alcohols: React to form carbamates.
Catalysts: Various metal catalysts can be used to facilitate these reactions.
Major Products
Phenyl Urea Derivatives: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
Triazinane Derivatives: Formed through cyclotrimerization.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl Isocyanate: Similar structure but lacks the benzyloxy group.
4-Methoxyphenyl Isocyanate: Contains a methoxy group instead of a benzyloxy group.
4-Chlorophenyl Isocyanate: Contains a chlorine atom instead of a benzyloxy group.
Uniqueness
4-Benzyloxyphenyl isocyanate is unique due to the presence of the benzyloxy group, which can influence its reactivity and the types of derivatives it can form. This makes it a valuable compound in the synthesis of specific organic molecules that require the benzyloxy functionality .
Propiedades
IUPAC Name |
1-isocyanato-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-11-15-13-6-8-14(9-7-13)17-10-12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIHSWMJFCMLJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292460 | |
| Record name | 4-Benzyloxyphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50528-73-9 | |
| Record name | 50528-73-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82829 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Benzyloxyphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Benzyloxy)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


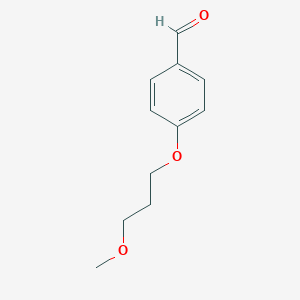

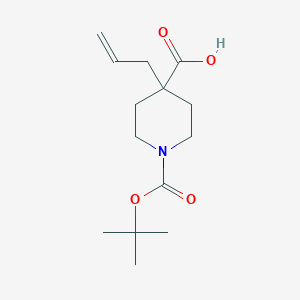
![N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine](/img/structure/B112621.png)




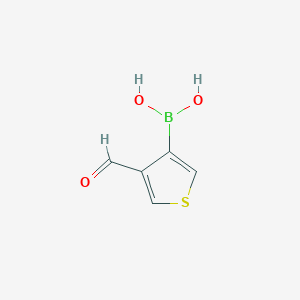

![2-Methoxyethyl 2-aminobenzo[d]thiazole-6-carboxylate](/img/structure/B112631.png)

